molecular formula C14H11ClO2 B3263382 (4-Phenoxyphenyl)acetyl chloride CAS No. 373361-71-8

(4-Phenoxyphenyl)acetyl chloride

Cat. No. B3263382
CAS RN: 373361-71-8
M. Wt: 246.69 g/mol
InChI Key: XGWCOBLCRATZKT-UHFFFAOYSA-N
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Description

“(4-Phenoxyphenyl)acetyl chloride” is a chemical compound with the CAS Number: 373361-71-8 . It has a molecular weight of 246.69 and its IUPAC name is 2-(4-phenoxyphenyl)acetyl chloride .


Molecular Structure Analysis

The linear formula for “(4-Phenoxyphenyl)acetyl chloride” is C14 H11 Cl O2 . The InChI code for this compound is 1S/C14H11ClO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 .


Chemical Reactions Analysis

Acyl chlorides, such as “(4-Phenoxyphenyl)acetyl chloride”, are known to react with carboxylic acids to form anhydrides . They also react with water to form carboxylic acids, and with alcohols to form esters .

Safety and Hazards

“(4-Phenoxyphenyl)acetyl chloride” may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Phenol derivatives, such as “(4-Phenoxyphenyl)acetyl chloride”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups, such as esters . This suggests potential future directions in the development of new synthesis methods and applications for “(4-Phenoxyphenyl)acetyl chloride” and similar compounds.

properties

IUPAC Name

2-(4-phenoxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWCOBLCRATZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenoxyphenyl)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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